1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 2,4-difluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves cyclization of the intermediate compounds to form the quinoline core. This is often achieved using a Lewis acid catalyst such as aluminum chloride.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions is carried out using fluorinating agents like diethylaminosulfur trifluoride.
Final Steps: The final steps include oxidation and carboxylation to yield the target compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atoms at positions 6 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolone N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Amino or thioquinolines.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, making it an effective target for antibacterial drugs .
Mode of Action
The compound interacts with bacterial DNA-gyrase, inhibiting its function . This interaction disrupts the replication of bacterial DNA, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
The inhibition of DNA-gyrase affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the cessation of bacterial growth and eventually results in the death of the bacteria .
Pharmacokinetics
Similar compounds in the fluoroquinolone family exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in reaching its target site of action.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the function of DNA-gyrase, the compound prevents the replication of bacterial DNA, leading to the death of the bacteria .
Scientific Research Applications
1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of fluorine atoms enhances its lipophilicity and cellular uptake, making it a potent antibacterial agent.
Properties
IUPAC Name |
1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFJYVWFBPABTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355430 | |
Record name | 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70032-25-6 | |
Record name | 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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